molecular formula C19H22N2 B2411431 2-benzyl-1-pentyl-1H-1,3-benzodiazole CAS No. 105977-11-5

2-benzyl-1-pentyl-1H-1,3-benzodiazole

Cat. No.: B2411431
CAS No.: 105977-11-5
M. Wt: 278.399
InChI Key: YOKNSTXRZUKQJS-UHFFFAOYSA-N
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Description

2-Benzyl-1-pentyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of benzimidazoles, which includes a fused benzene and imidazole ring, makes them a significant focus in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-1-pentyl-1H-1,3-benzodiazole typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under acidic or basic conditions. One common method involves the use of sodium metabisulfite as an oxidizing agent in a mixture of solvents under mild conditions . The reaction yields high efficiency and purity, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or copper in N-arylation and C-H functionalization reactions has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-pentyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium or copper catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced benzimidazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-1-pentyl-1H-benzo[d]imidazole stands out due to its unique combination of a benzyl and pentyl group attached to the benzimidazole core. This structural modification enhances its lipophilicity and potentially improves its bioavailability and efficacy in various therapeutic applications .

Properties

IUPAC Name

2-benzyl-1-pentylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-2-3-9-14-21-18-13-8-7-12-17(18)20-19(21)15-16-10-5-4-6-11-16/h4-8,10-13H,2-3,9,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKNSTXRZUKQJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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